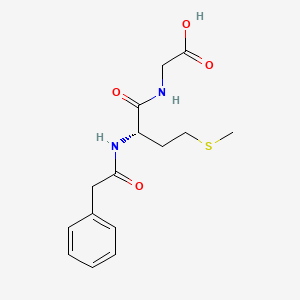
N-(Phenylacetyl)-L-methionylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylacetyl)-L-methionylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glycine, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the methionylglycine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-L-methionylglycine typically involves the acylation of L-methionylglycine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Esterification: L-methionylglycine is first esterified using an alcohol, typically ethanol, in the presence of an acid catalyst.
Acylation: The esterified product is then reacted with phenylacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-methionylglycine are esterified using industrial-grade ethanol and acid catalysts.
Continuous Acylation: The esterified product is continuously fed into a reactor where it reacts with phenylacetyl chloride in the presence of a base. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylacetyl)-L-methionylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylacetyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(Phenylacetyl)-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective and cognitive-enhancing properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Phenylacetyl)-L-methionylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, inflammation, and neuroprotection.
Comparison with Similar Compounds
N-(Phenylacetyl)-L-methionylglycine can be compared with other similar compounds such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept):
Uniqueness: this compound has a unique methionylglycine backbone, which distinguishes it from other phenylacetyl derivatives.
Similar Compounds: Noopept, N-phenylacetylglycine, and N-phenylacetyl-L-proline.
Properties
CAS No. |
681856-49-5 |
|---|---|
Molecular Formula |
C15H20N2O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
ZQOBNWOOGJYALN-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















